Di-sec-butyl sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutan-2-yl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMUOMYFJTMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)OC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Pathways for Di Sec Butyl Sulfate Formation
Theoretical and Computational Insights into Sulfate (B86663) Ester Synthesis Mechanisms
Protonation States and Leaving Group Formation in Acidic Media
In acidic media, such as when using sulfuric acid as a catalyst or reagent, the initial step often involves the protonation of an oxygen atom. For esterification reactions, this typically occurs at the carbonyl oxygen of a carboxylic acid masterorganicchemistry.compressbooks.pubmasterorganicchemistry.combyjus.com. However, in the context of forming sulfate esters from alcohols and sulfuric acid, the alcohol's hydroxyl group can also be protonated.
Protonation of the hydroxyl group of sec-butanol by sulfuric acid converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺) libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com. This protonated alcohol can then undergo further reactions.
Protonation of Alcohol: The oxygen atom of sec-butanol's hydroxyl group can accept a proton from sulfuric acid, forming a protonated alcohol species: CH₃CH(OH)CH₂CH₃ + H⁺ ⇌ CH₃CH(OH₂⁺)CH₂CH₃
This protonated alcohol is susceptible to nucleophilic attack or can eliminate water to form a carbocation. For secondary alcohols like sec-butanol, the formation of a carbocation intermediate is plausible under strongly acidic conditions libretexts.orgyoutube.commasterorganicchemistry.comvaia.com. The stability of the secondary carbocation derived from sec-butanol is a key factor.
Leaving Group Formation: The protonated hydroxyl group (-OH₂⁺) is an excellent leaving group, readily departing as a neutral water molecule libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com. This departure facilitates the formation of a carbocation intermediate, which is a crucial step in many acid-catalyzed reactions of alcohols.
CH₃CH(OH₂⁺)CH₂CH₃ → [CH₃CH⁺CH₂CH₃] + H₂O
This carbocation intermediate then becomes the electrophilic species. The formation of a carbocation from a secondary alcohol can be followed by rearrangement if a more stable carbocation can be formed, although this is less common for simple secondary alcohols like sec-butanol compared to more complex structures masterorganicchemistry.com.
Role of Nucleophilic Attack in Sulfate Esterification
The formation of a sulfate ester involves the creation of a C-O-S linkage. In the context of dialkyl sulfate formation from alcohols and sulfuric acid, the mechanism can involve several pathways, but a key step is the nucleophilic attack on a sulfur species or the electrophilic attack by a carbocation on a sulfate species.
While direct esterification of alcohols with sulfuric acid to form dialkyl sulfates is less common than forming alkyl hydrogen sulfates due to side reactions like dehydration libretexts.orgchemithon.com, the general principles of esterification mechanisms apply.
Nucleophilic Attack on a Sulfating Agent: A common method for preparing sulfate esters involves the reaction of an alcohol with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) chemithon.com. In these cases, the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfating agent.
For example, with SO₃: CH₃CH(OH)CH₂CH₃ + SO₃ → CH₃CH(OSO₃H)CH₂CH₃ (sec-butyl hydrogen sulfate)
To form the dialkyl sulfate, a second molecule of alcohol (or its conjugate base) would need to react with the sec-butyl hydrogen sulfate. This could involve the sec-butyl hydrogen sulfate acting as an alkylating agent, where the alcohol attacks the sec-butyl group, displacing the sulfate moiety. However, this pathway is less direct for dialkyl sulfate formation compared to other methods.
Alternatively, a mechanism involving the reaction of the alcohol with sulfuric acid can lead to the formation of an alkyl hydrogen sulfate intermediate. This intermediate could then react with another molecule of alcohol.
CH₃CH(OSO₃H)CH₂CH₃ + CH₃CH(OH)CH₂CH₃ → (CH₃CH₂CH(CH₃)O)₂SO₂ + H₂O
This reaction would likely involve protonation of the hydroxyl group of the sec-butyl hydrogen sulfate, making it a better leaving group, followed by nucleophilic attack by the second sec-butanol molecule on the sulfur atom or the alkyl carbon. However, the direct formation of dialkyl sulfates from alcohols and sulfuric acid is often complicated by dehydration and the instability of monoalkyl sulfates at higher temperatures libretexts.orgchemithon.com.
Nucleophilic Attack by Alcohol on a Protonated Intermediate: If a carbocation is formed from sec-butanol (as described in 2.3.1), it can be attacked by a nucleophile. While water is present, the sulfate anion (HSO₄⁻ or SO₄²⁻) or even another molecule of sec-butanol could potentially act as nucleophiles. However, direct attack of the alcohol on the carbocation to form the dialkyl sulfate linkage is not the primary pathway described for simple esterification.
Research on sulfatase enzymes, which cleave sulfate esters, indicates that for primary and secondary alkyl sulfates, nucleophilic attack at the carbon atom (C-O cleavage) is favored over attack at the sulfur atom (S-O cleavage) researchgate.netnih.gov. This suggests that in the formation of sulfate esters, the alcohol's oxygen atom would attack an electrophilic carbon center, or a sulfating agent would be attacked by the alcohol.
A plausible pathway for dialkyl sulfate formation from alcohols and sulfuric acid might involve the formation of an alkyl hydrogen sulfate, which then reacts with a second alcohol molecule. The mechanism of esterification of alcohols with carboxylic acids via acid catalysis (Fischer esterification) involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of water masterorganicchemistry.compressbooks.pubmasterorganicchemistry.combyjus.comlibretexts.orgwikipedia.org. A similar sequence, adapted for sulfuric acid, would involve the alcohol attacking a sulfur species.
The direct reaction of sec-butanol with sulfuric acid is more prone to forming sec-butyl hydrogen sulfate, which can then decompose or react further. The formation of di-sec-butyl sulfate is more efficiently achieved with specific sulfating agents like SO₃ or via other synthetic routes rather than direct reaction of two alcohol molecules with sulfuric acid.
Chemical Reactivity, Transformation, and Degradation Studies
Decomposition Pathways and Products
Di-sec-butyl sulfate (B86663) can undergo decomposition under various conditions, yielding a range of products including hydrocarbons, sulfur dioxide, and polymeric materials.
Thermal Stability and Pyrolytic Transformations
While specific data on the thermal decomposition of di-sec-butyl sulfate is limited, dialkyl sulfates, in general, are known to decompose at elevated temperatures google.comresearchgate.net. Pyrolysis of related sulfite (B76179) esters can lead to the formation of olefins acs.org. In the context of industrial processes involving high temperatures, such as in certain catalytic reactions or thermal treatments, this compound may undergo thermal degradation. The exact products of its pyrolytic transformation are not extensively documented, but it is plausible that it could yield olefins, sulfur oxides, and potentially char or polymeric residues, similar to other organic sulfates under thermal stress researchgate.net.
Acid-Catalyzed Decomposition to Hydrocarbons and Sulfur Dioxide
This compound is susceptible to decomposition in the presence of strong acids, particularly sulfuric acid, which is often its reaction medium or a component in its formation researchgate.netresearch-solution.com. This acid-catalyzed decomposition is a significant pathway in industrial alkylation processes where sec-butyl sulfates are formed as intermediates. The decomposition yields a complex mixture of products, notably including sulfur dioxide (SO2), water, liquid hydrocarbons rich in heavy isoparaffins and olefins, and conjunct polymers researchgate.netsci-hub.stresearchgate.net.
The general reaction can be summarized as: this compound (in H₂SO₄) → Hydrocarbons (isoparaffins, olefins) + SO₂ + H₂O + Conjunct Polymers
The formation of sulfur dioxide is a key characteristic of this degradation pathway researchgate.netsci-hub.stresearchgate.net.
Conjunct polymers are a significant byproduct resulting from the decomposition of sec-butyl sulfates, including this compound, within sulfuric acid environments, especially during the alkylation of isobutane (B21531) with olefins researchgate.netsci-hub.stresearchgate.netacs.org. These polymers are complex, highly unsaturated organic materials, often described as "acid-soluble oil" or "red oil." They are characterized by their solubility in strong sulfuric acid and their tendency to deactivate the acid catalyst researchgate.net.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to elucidate the structure of these conjunct polymers. They are known to contain sulfone, sulfonic acid, or sulfonic acid ester groups, indicating their formation involves reactions with the sulfuric acid medium researchgate.netsci-hub.st. The formation of conjunct polymers is generally associated with the decomposition of mono-sec-butyl sulfate and other sec-butyl sulfate species sci-hub.st.
The decomposition of this compound in acidic conditions generates a variety of byproducts. Beyond conjunct polymers and sulfur dioxide, significant hydrocarbon byproducts are formed. These include:
Heavy isoparaffins and olefins: These are complex hydrocarbon mixtures resulting from the breakdown and rearrangement of the sec-butyl groups researchgate.netsci-hub.stresearchgate.net.
Di-sec-butyl ether: This ether is a common byproduct, formed through side reactions or subsequent transformations of sec-butyl alcohol research-solution.comgoogle.comevitachem.comwikipedia.orglscollege.ac.inresearchgate.netresearchgate.net.
Sec-butyl alcohol: This is a direct hydrolysis product of the sulfate ester research-solution.comgoogle.comevitachem.comwikipedia.orglscollege.ac.inresearchgate.netresearchgate.net.
Water: Formed as a byproduct of the decomposition and hydrolysis reactions researchgate.netsci-hub.stresearchgate.net.
Analytical techniques such as high-resolution gas chromatography (HRGC) and gas chromatography-mass spectrometry (GC-MS) are vital for identifying and quantifying these diverse hydrocarbon and sulfur-containing byproducts google.comresearchgate.netresearchgate.netacs.orgoup.com.
Interaction with Heterogeneous and Homogeneous Catalytic Systems
Comprehensive research findings and specific data tables detailing the interaction of this compound as a substrate with heterogeneous or homogeneous catalytic systems, particularly focusing on its transformation or degradation, were not identified in the provided search results. The available literature does not present studies that examine this compound's direct participation in catalyzed reactions where it acts as a reactant undergoing chemical change.
While some studies discuss the formation of this compound through reactions catalyzed by sulfuric acid semanticscholar.org, this information pertains to its synthesis rather than its subsequent interaction with catalytic systems as a substrate. Other related research has explored the catalytic activity of similar dialkyl sulfates, such as di-n-butyl sulfate, where these compounds act as catalysts themselves in processes like acetal (B89532) formation chemrxiv.orggatech.edu. However, direct experimental data or detailed research findings on this compound's behavior as a reactant in catalytic degradation or transformation processes are absent in the retrieved information.
Compound Names:
this compound
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Analysis and Quantification
Chromatography is fundamental for separating di-sec-butyl sulfate (B86663) from reaction mixtures, impurities, or environmental samples. The choice of technique is dictated by the compound's volatility and thermal stability.
High-Resolution Gas Chromatography (HRGC), particularly when coupled with a mass spectrometry (MS) detector, is a powerful tool for the analysis of complex mixtures containing volatile and semi-volatile organic compounds. For di-sec-butyl sulfate, HRGC offers the potential for high separation efficiency, which is crucial for distinguishing it from structurally similar compounds, including isomers of other butyl sulfates or related dialkyl sulfates. The technique's high resolution allows for the separation of components with very close boiling points, which is a common characteristic of isomeric mixtures. In a typical HRGC-MS analysis, the compound would be identified based on its specific retention time and its mass spectrum, which provides a unique fragmentation pattern that serves as a molecular fingerprint.
Despite the potential of gas chromatography, the analysis of labile sulfate esters like this compound presents significant challenges. Dialkyl sulfates can be thermally unstable and may undergo decomposition in the high-temperature environment of the GC injector port or column. This degradation can lead to the formation of artifacts, such as alkenes and sulfuric acid, resulting in inaccurate quantification and misidentification. The acidic nature of residual sulfuric acid from synthesis can also catalyze the degradation of the ester on the chromatographic column. Therefore, analytical methods must be carefully optimized, potentially using lower injection temperatures or derivatization techniques, to ensure the integrity of the molecule during analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of this compound. fiveable.mehyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of the molecule. fiveable.me
Proton (¹H) NMR spectroscopy allows for the identification and mapping of all hydrogen atoms within the this compound molecule. youtube.com The spectrum is characterized by signals corresponding to the chemically non-equivalent protons in the sec-butyl groups. Due to the chirality of the sec-butyl group at the carbon attached to the sulfate oxygen, the molecule can exist as diastereomers ((R,R)/(S,S) pair and a meso (R,S) compound), which can lead to more complex spectra than initially expected. However, for a simplified analysis, the key resonances can be predicted. The chemical shifts are influenced by the electronegative sulfate group, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -O-CH -CH₂-CH₃ | ~4.5 - 4.8 | Multiplet (m) | 2H |
| -CH-CH₂ -CH₃ | ~1.7 - 1.9 | Multiplet (m) | 4H |
| -CH-CH(CH₃)-O- | ~1.3 - 1.5 | Doublet (d) | 6H |
| -CH-CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | 6H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. youtube.com In a broadband proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom gives a single peak. youtube.com This allows for the confirmation of the number of distinct carbon environments in this compound. The chemical shift of each carbon is influenced by its local electronic environment. libretexts.org The carbon atom directly bonded to the electronegative sulfate group (-O-C) is significantly deshielded and appears furthest downfield. libretexts.orgyoutube.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -O-C H- | ~75 - 85 |
| -CH-C H₂- | ~28 - 35 |
| -CH-CH(C H₃)-O- | ~18 - 25 |
| -CH-CH₂-C H₃ | ~9 - 14 |
Further structural confirmation can be achieved using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between CH, CH₂, and CH₃ groups. youtube.com Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the sec-butyl structure and its attachment to the sulfate core. While less common for this type of molecule, NMR of other nuclei, such as ¹⁷O or ³³S, could theoretically provide direct information about the sulfate core, although their low natural abundance and quadrupolar nature make such experiments challenging.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its molecular vibrations. uni-siegen.desu.se For this compound, these methods are particularly useful for confirming the presence of the sulfate ester group (C-O-S) and the alkyl (C-H) moieties.
IR and Raman spectroscopy are complementary techniques. ksu.edu.saspectroscopyonline.com A molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. uni-siegen.de The strong, highly polar S=O bonds of the sulfate group produce intense absorption bands in the IR spectrum, which are characteristic of sulfate esters. The symmetric vibrations of the sulfate group are often more prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
| C-H stretching (alkyl) | 2850 - 3000 | IR, Raman |
| S=O asymmetric stretching | 1370 - 1420 | Strong in IR |
| S=O symmetric stretching | 1170 - 1200 | Strong in Raman |
| C-O stretching | 950 - 1050 | IR, Raman |
| S-O stretching | 750 - 850 | IR, Raman |
The region above 1500 cm⁻¹ is typically characterized by group vibrations, such as the C-H stretches of the sec-butyl groups. su.se The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations, including C-C stretching and C-H bending modes, as well as the characteristic S=O and S-O stretching vibrations of the sulfate group, providing a unique pattern for the molecule. su.se
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating volatile and thermally stable compounds like this compound from a mixture and subsequently identifying them based on their unique mass spectra. ijprajournal.com The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, providing a retention time that can be used for identification.
Upon entering the mass spectrometer, the separated molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." For this compound (Molecular Weight: 210.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 210, although it may be weak or absent due to the instability of the parent ion. Key fragmentation pathways would likely involve the cleavage of the C-O and S-O bonds.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 210 | [C₈H₁₈O₄S]⁺ | Molecular Ion (M⁺) |
| 153 | [C₄H₉O₄S]⁺ | Loss of a sec-butyl radical (•C₄H₉) |
| 97 | [HSO₄]⁺ | Bisulfate cation fragment |
| 80 | [SO₃]⁺• | Sulfur trioxide radical cation |
GC-MS is also a critical tool for assessing the purity of this compound. The presence of other peaks in the chromatogram indicates impurities, which can be identified by their respective mass spectra.
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity for the analysis of dialkyl sulfates, particularly in complex matrices or for trace-level impurity profiling. acs.orgnih.govwaters.com UPLC provides superior chromatographic resolution compared to conventional HPLC, while tandem mass spectrometry (MS/MS) allows for highly selective detection and structural elucidation. nih.gov
In a typical UPLC-MS/MS experiment, the parent or precursor ion corresponding to this compound is selected in the first mass analyzer. youtube.com This ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are analyzed in a second mass analyzer. nih.gov This process provides a highly specific "fingerprint" for the molecule. Common fragmentation patterns for organic sulfates in negative ion mode electrospray ionization include the loss of the alkyl group to yield an alkyl sulfate anion or the characteristic bisulfate anion at m/z 97 (HSO₄⁻). nih.govnih.gov
This technique is particularly valuable for the quantitative analysis of dialkyl sulfates as potential genotoxic impurities in pharmaceutical substances, where extremely low detection limits are required. nih.govresearchgate.net
X-ray Diffraction Analysis (for Crystalline Analogues or Derivatives)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgwikipedia.org While this compound is a liquid at room temperature, XRD can be applied to its crystalline derivatives or solid analogues, such as sulfones or long-chain n-alkyl sulfates, to gain fundamental structural insights. st-andrews.ac.ukwhiterose.ac.uk
By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. libretexts.orgnih.gov For crystalline analogues of this compound, XRD would provide exact measurements for the S=O and S-O bond distances and the O-S-O and C-S-C bond angles, confirming the tetrahedral geometry around the sulfur atom. st-andrews.ac.ukresearchgate.net Furthermore, this analysis reveals how the molecules pack in the solid state, which is governed by intermolecular forces. st-andrews.ac.uk
Table 4: Typical Structural Parameters for Dialkyl Sulfone Analogues from X-ray Diffraction
| Parameter | Description | Typical Value Range |
|---|---|---|
| S=O Bond Length | The distance between the sulfur and double-bonded oxygen atoms. | 1.39 - 1.46 Å st-andrews.ac.uk |
| S-C Bond Length | The distance between the sulfur and adjacent carbon atoms. | 1.74 - 1.79 Å st-andrews.ac.uk |
| O-S-O Bond Angle | The angle formed by the two double-bonded oxygen atoms and the central sulfur atom. | 116.7 - 120.6° st-andrews.ac.uk |
Source: Data derived from studies on various sulfone compounds. st-andrews.ac.uk
Thermal Analysis Methods (e.g., DTA/DTG, STA)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA), Differential Thermogravimetric (DTG), and Differential Thermal Analysis (DTA) are often performed simultaneously (Simultaneous Thermal Analysis, STA) to characterize the thermal stability and decomposition profile of a compound. eag.comabo.fi
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A mass loss indicates decomposition or evaporation. libretexts.org
Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass loss. Peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is maximal.
Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference. This reveals whether a thermal event is exothermic (releases heat, e.g., oxidation) or endothermic (absorbs heat, e.g., melting, decomposition). abo.fi
For this compound, thermal analysis would determine its decomposition temperature. When heated, dialkyl sulfates decompose, often releasing toxic and irritating fumes of sulfur oxides (SOx). thermofisher.comchemicalbook.com The TGA curve would show a significant mass loss corresponding to this decomposition, and the DTA curve would indicate the endothermic or exothermic nature of this process. Studies on related metal sulfates show decomposition occurring at temperatures ranging from 600–880 °C, though organic sulfates are expected to decompose at lower temperatures. nih.gov
Computational Chemistry and Theoretical Modeling
Reaction Mechanism Generation and Kinetic Modeling
Understanding how a molecule reacts under specific conditions, such as high temperatures, requires the generation of complex reaction networks and the modeling of their kinetics.
The thermal decomposition of organic sulfates can be a complex process involving numerous elementary reactions. Computational methods can simulate these pathways by predicting which chemical bonds are most likely to break at elevated temperatures. For instance, the thermal decomposition of diethyl sulfate (B86663) above 100°C is known to yield products like ethyl ether, ethylene, and sulfur oxides. noaa.govnih.gov Similarly, iron and aluminum sulfates begin to decompose at temperatures between 450-600°C. nih.govresearchgate.net
For di-sec-butyl sulfate, thermal decomposition would likely initiate with the cleavage of either a C–O or an S–O bond. Computational simulations can model these initial steps and follow the subsequent reactions of the resulting radical or ionic fragments. This generates a network of possible reactions, providing insight into the final product distribution. Studies on other sulfates indicate that the cation and molecular structure significantly influence the decomposition temperature and products. nih.govresearchgate.net
A crucial aspect of kinetic modeling is the accurate prediction of intermediates and transition states (TS). nih.govnih.gov The energy of the transition state relative to the reactants determines the activation energy (Ea) of a reaction, which is a key parameter in the Arrhenius equation for calculating the rate constant.
Computational studies often use DFT to calculate the free energy of activation (ΔG‡) for proposed reaction steps. nih.gov For reactions involving sulfates, such as their degradation initiated by radicals like HO•, theoretical calculations have been used to determine that pathways like H-abstraction are often more favorable than radical addition. acs.org For this compound, this would involve modeling the abstraction of a hydrogen atom from one of the sec-butyl groups. Comparing the calculated activation energies for different potential reaction pathways allows researchers to identify the most likely mechanism. nih.govresearchgate.net
Table 2: Example of Calculated Activation Parameters for a Hypothetical Reaction Step
| Parameter | Description | Illustrative Value |
| ΔH‡ | Activation Enthalpy | 15-25 kcal/mol |
| ΔS‡ | Activation Entropy | -5 to +5 cal/mol·K |
| ΔG‡ | Gibbs Free Energy of Activation | 20-30 kcal/mol |
| Rate Constant (k) | Calculated reaction rate | Varies with temperature |
This table provides an example of the types of kinetic parameters that can be derived from computational predictions of transition states for a reaction involving this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are better suited for examining the behavior of many molecules together in a system, such as a liquid or solution. MD simulations model the movements of atoms and molecules over time based on forces calculated from a force field. nih.gov
For this compound, MD simulations could be used to study its properties in an aqueous solution. The simulations would model the interactions between the sulfate molecule and surrounding water molecules, providing insights into its solvation structure, diffusion, and the orientation of water at the molecular interface.
Studies on similar molecules, like sodium dodecyl sulfate (SDS), have used MD simulations to investigate the formation of micelles and the binding of counterions. nih.govacs.org These simulations depend heavily on the accuracy of the force field, which defines the potential energy of the system based on atomic positions. acs.org A well-parameterized force field for this compound would allow for the simulation of its behavior in various environments, revealing how its sec-butyl groups interact with solvents and other solutes. rsc.org
Modeling of Adsorption Phenomena and Surface Interactions
Computational chemistry and theoretical modeling offer powerful tools to investigate the adsorption behavior and surface interactions of molecules like this compound at a microscopic level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in elucidating the intricate forces and structures that govern these phenomena. Although specific computational studies focusing exclusively on this compound are not extensively available in public literature, the well-established principles and findings from studies on analogous short-chain and linear alkyl sulfates provide a robust framework for understanding its potential behavior.
Theoretical models can predict how this compound molecules arrange themselves at interfaces, such as liquid-air or liquid-solid boundaries. These simulations can reveal crucial information about the orientation of the molecule's hydrophobic sec-butyl groups and the hydrophilic sulfate head. This orientation is a key determinant of the compound's surface activity and its interaction with different media.
Density Functional Theory (DFT) Investigations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of surface interactions, DFT can be employed to calculate the adsorption energies, geometries, and electronic properties of this compound on various surfaces.
For analogous alkyl sulfates, DFT studies have been used to explore their interaction with water molecules, a fundamental aspect of their behavior in aqueous environments. These studies reveal that the hydrophilic sulfate group can form stable hydrates with a specific number of water molecules through hydrogen bonding. researchgate.nettandfonline.com This hydration shell is critical in understanding the adsorption at the air-water interface.
For instance, a study on a generic alkyl sulfate surfactant at the air-water interface determined the binding energy and the geometry of the hydrated hydrophilic head. researchgate.nettandfonline.com The findings indicated that the alkyl sulfate's hydrophilic group forms a stable complex with six water molecules. researchgate.net The calculated hydration area of the hydrophilic group was found to be in close agreement with experimental results. tandfonline.com Such calculations for this compound would provide insights into its specific hydration characteristics and how the branched alkyl chains might influence the structure of this hydration shell.
Below is a hypothetical data table illustrating the type of results that could be obtained from DFT calculations on the hydration of an alkyl sulfate head group, based on data for analogous compounds.
| Number of Water Molecules (n) | Binding Energy (kcal/mol) | Average H-Bond Length (Å) |
| 1 | -15.2 | 1.85 |
| 2 | -28.9 | 1.88 |
| 3 | -41.5 | 1.90 |
| 4 | -53.1 | 1.91 |
| 5 | -63.8 | 1.93 |
| 6 | -73.2 | 1.94 |
Note: This table is illustrative and based on general findings for alkyl sulfates, not specific to this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can model the behavior of a large number of this compound molecules at an interface over time, providing a dynamic picture of the adsorption process.
These simulations can be used to determine properties such as the surface tension of a solution containing this compound and the density profile of the compound at an interface. For similar molecules like dodecyl sulfate, MD simulations have been used to analyze the morphology of the adsorbed monolayer and the interactions between the polar head groups and counterions at the air-liquid interface. pku.edu.cn The results of such simulations show how factors like the size of the counterion can affect the thickness of the interfacial layer and the surface tension. pku.edu.cn
A key output from MD simulations is the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, RDFs could be calculated to understand the structuring of water molecules around the sulfate group and the hydrophobic interactions between the sec-butyl chains.
The following interactive table presents hypothetical data that could be derived from MD simulations to characterize the interfacial properties of a this compound solution.
| Property | Simulated Value |
| Surface Tension (mN/m) | 45.3 |
| Area per Molecule (Ų) | 60.5 |
| Interfacial Thickness (Å) | 12.8 |
Note: This table is for illustrative purposes to show the type of data generated from MD simulations and is not based on actual simulation data for this compound.
Research on the Role of Di Sec Butyl Sulfate in Advanced Chemical Systems
Impact on Industrial Process Efficiency and Catalyst Performance
Mitigation Strategies for Byproduct Formation in Alkylation and Hydration Processes
Di-sec-butyl sulfate (B86663) is a known byproduct in industrial processes such as the synthesis of sec-butyl alcohol, which often involves the hydration of n-butenes catalyzed by sulfuric acid. In this process, n-butene reacts with sulfuric acid to form sec-butyl hydrogen sulfate and di-sec-butyl sulfate as intermediates. Subsequent hydrolysis of these intermediates yields sec-butyl alcohol. The formation of this compound can impact process efficiency by consuming reactants and requiring additional separation steps.
Strategies to mitigate the formation of this compound and other unwanted byproducts in alkylation and hydration processes generally focus on optimizing reaction conditions. Key parameters that can be controlled include:
Temperature: Lowering the reaction temperature can often favor the formation of the desired mono-alkyl sulfate over the di-alkyl sulfate, thereby reducing the formation of this compound.
Reactant Concentrations: Adjusting the molar ratio of reactants, such as the ratio of butene to sulfuric acid, can influence the product distribution.
Catalyst Concentration: In processes like sulfuric acid catalyzed alkylation, maintaining the optimal acid strength is crucial. Dilution of the acid by byproducts can reduce its effectiveness.
Reaction Time: Optimizing the residence time in the reactor can maximize the yield of the desired product while minimizing the formation of byproducts.
While specific studies detailing mitigation strategies exclusively for this compound are not prevalent in publicly available literature, the principles of chemical process optimization are directly applicable. The following table summarizes general mitigation strategies for byproduct formation in related processes.
| Mitigation Strategy | Principle | Application to this compound Formation |
| Temperature Control | Reaction kinetics and selectivity are temperature-dependent. | Lower temperatures may favor the formation of sec-butyl hydrogen sulfate over this compound. |
| Reactant Ratio Adjustment | Stoichiometry influences product distribution. | Controlling the butene to sulfuric acid ratio can minimize the formation of the dialkylated sulfate. |
| Catalyst Management | Catalyst activity and selectivity are critical. | Maintaining optimal sulfuric acid concentration and minimizing water content can improve selectivity. |
| Process Intensification | Techniques like reactive distillation can improve efficiency. | Integrating reaction and separation can remove the desired product as it forms, shifting the equilibrium away from byproduct formation. |
Influence of Sulfate Ester Decomposition on Catalyst Deactivation
The presence and subsequent decomposition of sulfate esters like this compound can have a detrimental effect on catalyst performance, leading to deactivation. Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.
In the context of processes involving sulfuric acid, the decomposition of sec-butyl sulfates can lead to the formation of conjunct polymers. These polymers can dilute the acid catalyst, reducing its effectiveness. Furthermore, the decomposition can produce sulfur dioxide and water, which can also negatively impact the catalytic system.
The interaction of sulfur-containing compounds with solid catalysts is a well-documented cause of deactivation. The formation of surface sulfates on metal or metal oxide catalysts can block active sites, rendering them inaccessible to reactants. This is a form of chemical poisoning. For instance, in reactions involving metal catalysts, sulfur compounds can adsorb strongly onto the metal surface, preventing the adsorption of reactants. The formation of stable metal sulfates can be irreversible under reaction conditions.
The deactivation process can be complex and multi-faceted. For example, the presence of sulfur trioxide (SO3), which can be formed from the decomposition of sulfate esters, can react with catalyst supports like alumina to form aluminum sulfate. This can lead to the physical blockage of pores and a loss of surface area, a phenomenon known as fouling.
The mechanisms of catalyst deactivation by sulfur-containing compounds are summarized in the table below.
| Deactivation Mechanism | Description | Relevance to Sulfate Ester Decomposition |
| Poisoning | Strong chemisorption of species on catalytic sites, blocking reactions. chemcatbio.org | Decomposition products of this compound can adsorb on and poison active catalyst sites. |
| Fouling | Physical deposition of species into pores and on the catalyst surface. chemcatbio.org | Formation of conjunct polymers and inorganic sulfates can block catalyst pores. |
| Chemical Transformation | Reaction of the catalyst with components of the reaction mixture. | Formation of stable metal sulfates on the catalyst surface changes its chemical nature and activity. |
Environmental Fate and Transformation Research (excluding hazard/toxicity)
Studies on the Biodegradation Potential of Analogous sec-Butyl Compounds
Direct studies on the biodegradation of this compound are scarce in scientific literature. However, the environmental fate of this compound can be inferred by examining the biodegradation of structurally similar compounds, such as other sec-butyl compounds.
Research has shown that various microorganisms are capable of degrading compounds containing the sec-butyl group. For example, studies on the biodegradation of sec-butyl alcohol have demonstrated its susceptibility to microbial degradation under both aerobic and anaerobic conditions. Similarly, research on the biodegradation of more complex molecules containing sec-butyl moieties, such as certain herbicides and plasticizers, indicates that the sec-butyl group does not inherently confer resistance to microbial attack.
The biodegradation of analogous compounds often proceeds through initial enzymatic transformations that modify or cleave the functional groups. In the case of this compound, it is plausible that microbial sulfatases could catalyze the hydrolysis of the sulfate ester bonds, releasing sec-butanol and sulfate. Sec-butanol can then be further metabolized by a variety of microorganisms.
The following table presents data on the biodegradation of compounds analogous to this compound, providing an indication of the potential for microbial degradation.
| Analogous Compound | Biodegradation Pathway | Key Enzymes | Environmental Significance |
| sec-Butanol | Oxidation to 2-butanone, followed by further metabolism. | Alcohol dehydrogenases | Readily biodegradable in soil and water. |
| 2-sec-Butylphenol | Hydroxylation and ring cleavage. | Monooxygenases, dioxygenases | Demonstrates that the sec-butyl group on an aromatic ring is biodegradable. |
| Di-n-butyl phthalate | Hydrolysis to mono-n-butyl phthalate and butanol. | Esterases | The butyl ester linkage is susceptible to microbial hydrolysis. |
Abiotic Degradation Pathways in Environmental Compartments
In addition to biodegradation, the environmental fate of this compound is influenced by abiotic degradation processes, primarily hydrolysis and photolysis.
Hydrolysis: Sulfate esters can undergo hydrolysis, which is the cleavage of the ester bond by reaction with water. The rate of hydrolysis is dependent on factors such as pH and temperature. Generally, the hydrolysis of dialkyl sulfates is slow under neutral conditions but can be accelerated in acidic or alkaline environments. The hydrolysis of this compound would be expected to yield sec-butanol and sulfuric acid. Given that this compound is immiscible with water, its persistence in the environment is considered unlikely. thermofisher.com
The persistence of a related compound, di-n-butyl sulfate, is considered unlikely due to its immiscibility with water and potential for bioaccumulation. It is also noted that it is not likely to be mobile in the environment due to its low water solubility. thermofisher.comfishersci.com
Exploration of Sulfate Ester Functionality in Novel Materials and Catalysis
While this compound itself is not widely cited as a component in novel materials or as a catalyst, the broader class of sulfate esters and their functionalities are actively being explored in these areas. The sulfate ester group possesses unique chemical properties that can be harnessed for various applications.
Sulfate esters have been utilized in the synthesis of novel materials. For example, they can be incorporated into polymers to modify their properties, such as solubility and charge density. The synthesis of sulfated polysaccharides is an area of significant research, as these materials can exhibit a range of biological activities. A comprehensive approach to the synthesis of sulfate esters has been developed, allowing for the creation of protected sulfate monoesters which can then be deblocked. nih.govresearchgate.net This methodology could potentially be applied to create novel materials with tailored properties.
In the field of catalysis, sulfate esters and related compounds have been investigated for their potential to act as catalysts or to be used in the synthesis of catalytic materials. For instance, dialkyl sulfates have been shown to function as Lewis acid catalysts in certain organic reactions, such as acetal (B89532) formation. chemrxiv.orgchemrxiv.org This catalytic activity stems from the electrophilic nature of the carbon atoms adjacent to the sulfate group.
Furthermore, sulfated metal oxides, such as sulfated zirconia, are well-known solid acid catalysts used in a variety of chemical transformations, including isomerization and cracking. The presence of sulfate groups on the surface of these materials dramatically increases their acidity and catalytic activity. While this compound is not directly used in the synthesis of these materials, the chemistry of sulfate esters is central to their functionality. The synthesis of novel mesoporous sulfated zirconia nanosheets has been achieved through the thermal decomposition of in-situ sulfated metal-organic frameworks. rsc.org
The potential applications of sulfate ester functionality in these areas are summarized below.
| Application Area | Role of Sulfate Ester Functionality | Examples |
| Novel Materials | Introduction of charge, hydrophilicity, and specific binding capabilities. | Sulfated polymers, synthetic heparinoids, functionalized nanoparticles. |
| Catalysis | Acting as a Lewis acid catalyst or as a precursor for solid acid catalysts. | Dialkyl sulfates as catalysts for acetalization; synthesis of sulfated zirconia. chemrxiv.orgchemrxiv.orgrsc.org |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies for Sulfate (B86663) Esters
The synthesis of sulfate esters, including Di-sec-butyl sulfate, is an area ripe for the development of more environmentally benign processes. Current methods, while effective, may involve harsh reagents or generate significant waste. Future research will likely focus on catalytic approaches that utilize renewable feedstocks and milder reaction conditions. For instance, exploring novel heterogeneous catalysts or organocatalysts for the direct sulfation of alcohols could offer pathways to reduce energy consumption and waste generation rsc.orgresearchgate.netgoogle.commdpi.comjove.com. The development of solvent-free or water-based reaction systems, or the use of supercritical fluids, could further enhance the sustainability profile of sulfate ester synthesis researchgate.netrsc.orgroyalsocietypublishing.org. Investigating the use of bio-derived starting materials for the sec-butyl alcohol component would also align with green chemistry principles acs.org.
Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics
Gaining a deeper understanding of the reaction kinetics and mechanisms involved in the formation and transformation of this compound requires advanced analytical techniques. In-situ spectroscopic methods, such as real-time Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy, offer powerful tools for monitoring reaction progress, identifying transient intermediates, and elucidating reaction pathways without the need for sample extraction and quenching uq.edu.audiva-portal.orgacs.orgacs.orgresearchgate.netacs.orgnih.govresearchgate.netcopernicus.org. The application of these techniques can provide dynamic insights into the rate-determining steps and the influence of various reaction parameters, thereby enabling more precise control over synthesis and potentially leading to optimized reaction conditions.
Integrated Experimental and Computational Approaches for Mechanistic Elucidation
The complexity of chemical reactions often necessitates a synergistic approach combining experimental observations with computational modeling. For this compound, future research will benefit from integrated studies employing Density Functional Theory (DFT) and other computational chemistry methods to model reaction pathways, transition states, and energy barriers uq.edu.audiva-portal.orgacs.orgresearchgate.netacs.orgnih.govresearchgate.netnih.govacs.org. Correlating these theoretical predictions with experimental data, such as kinetic isotope effects or linear free-energy relationships (LFER), will provide a more robust and comprehensive understanding of the reaction mechanisms. This combined approach is crucial for understanding not only the synthesis but also the degradation pathways and potential catalytic transformations of this compound.
Exploration of this compound in Functional Material Design
While specific applications of this compound in functional materials are yet to be extensively documented, the broader class of organosulfur compounds and sulfate esters finds diverse uses. Future research could explore the incorporation of this compound or its derivatives into polymers, surfactants, or other advanced materials. Its potential as a monomer, cross-linking agent, or functional additive could be investigated, leveraging the unique properties conferred by the sulfate ester group. For example, its chemical structure might lend itself to applications requiring specific solubility, reactivity, or surface activity, potentially in areas like coatings, specialty polymers, or as a component in ionic liquids wikipedia.orgbritannica.comwikipedia.org.
Cross-Disciplinary Research on Organosulfur Compounds in Complex Systems
Organosulfur compounds, including sulfate esters, play critical roles in various natural and engineered systems, spanning environmental science, biochemistry, and materials science wikipedia.orgbritannica.comnih.govfiveable.mebenthamdirect.comcopernicus.org. Future interdisciplinary research could investigate the behavior and impact of this compound within complex matrices. This might include studies on its environmental fate and transformation, its potential interactions in biological systems (though not focusing on dosage or safety profiles), or its role in industrial processes. Understanding how this compound interacts with other chemical species in complex environments, such as atmospheric aerosols or biological fluids, could reveal new applications or necessitate the development of specialized handling protocols. Research into the broader sulfur cycle and the role of organosulfur compounds in environmental remediation also presents avenues for cross-disciplinary investigation nih.govnih.govmurdoch.edu.aukunakair.cominspenet.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
